molecular formula C15H19NO2 B1335131 [1-(4-Methoxy-phenyl)-ethyl]-(5-methyl-furan-2-yl-methyl)-amine CAS No. 626216-18-0

[1-(4-Methoxy-phenyl)-ethyl]-(5-methyl-furan-2-yl-methyl)-amine

Cat. No.: B1335131
CAS No.: 626216-18-0
M. Wt: 245.32 g/mol
InChI Key: OEFKVDKXGYPFEL-UHFFFAOYSA-N
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Description

[1-(4-Methoxy-phenyl)-ethyl]-(5-methyl-furan-2-yl-methyl)-amine: is an organic compound that features a complex structure with both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Methoxy-phenyl)-ethyl]-(5-methyl-furan-2-yl-methyl)-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: 4-Methoxyphenylacetic acid and 5-Methylfurfural.

    Step 1: Formation of 4-Methoxyphenylacetaldehyde via reduction of 4-Methoxyphenylacetic acid.

    Step 2: Condensation of 4-Methoxyphenylacetaldehyde with 5-Methylfurfural to form an intermediate.

    Step 3: Reductive amination of the intermediate with an amine source to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the reduction steps.

    Continuous Flow Reactors: To enhance reaction efficiency and yield.

    Purification: Techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions can target the aromatic rings or the furan ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Br₂, Cl₂), alkylating agents (R-X).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Biomolecular Interactions: Studied for its interactions with proteins and nucleic acids.

Medicine

    Drug Development: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which [1-(4-Methoxy-phenyl)-ethyl]-(5-methyl-furan-2-yl-methyl)-amine exerts its effects involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways: Modulation of signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    [1-(4-Methoxy-phenyl)-ethyl]-(2-furyl-methyl)-amine: Similar structure but with a different position of the furan ring.

    [1-(4-Methoxy-phenyl)-ethyl]-(5-methyl-thiophen-2-yl-methyl)-amine: Contains a thiophene ring instead of a furan ring.

Uniqueness

    Structural Features: The combination of a methoxyphenyl group and a methylfuran ring is unique, providing distinct chemical and biological properties.

    Reactivity: Unique reactivity patterns due to the presence of both electron-donating and electron-withdrawing groups.

This detailed overview provides a comprehensive understanding of [1-(4-Methoxy-phenyl)-ethyl]-(5-methyl-furan-2-yl-methyl)-amine, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-[(5-methylfuran-2-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-11-4-7-15(18-11)10-16-12(2)13-5-8-14(17-3)9-6-13/h4-9,12,16H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFKVDKXGYPFEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC(C)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501199845
Record name N-[1-(4-Methoxyphenyl)ethyl]-5-methyl-2-furanmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501199845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626216-18-0
Record name N-[1-(4-Methoxyphenyl)ethyl]-5-methyl-2-furanmethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626216-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[1-(4-Methoxyphenyl)ethyl]-5-methyl-2-furanmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501199845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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